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molecular formula C14H18O2 B8795561 (4-Phenylcyclohexyl) acetate CAS No. 5445-95-4

(4-Phenylcyclohexyl) acetate

Cat. No. B8795561
M. Wt: 218.29 g/mol
InChI Key: BPTLOURWNCPYTR-UHFFFAOYSA-N
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Patent
US05726205

Procedure details

To a mixture of 20.3 g (0.115 mol) of 4-phenylcyclohexanol, 14.2 ml (0.15 mol) of acetanhydride and 29 ml of triethylamine are added, with stirring and at ambient temperature, 2.3 g (0.02 mol) of 4-dimethylaminopyridine, a clear solution being produced in an exothermic reaction. This is heated to 80° C. for 3 hours and the reaction mixture is then poured into ice water. The crystalline product precipitated is suction filtered, dissolved in ether, washed with sodium bicarbonate solution, dried and evaporated down in vacuo. 23 g (92% of theory) of O-acetyl-4-phenylcyclohexanol are obtained. The product is obtained initially as an oil but crystallises when left to stand.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][C:15](OC(C)=O)=[O:16]>CN(C)C1C=CN=CC=1.C(N(CC)CC)C>[C:15]([O:13][CH:10]1[CH2:9][CH2:8][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:12][CH2:11]1)(=[O:16])[CH3:14]

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)O
Name
Quantity
14.2 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
29 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.3 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring and at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
This is heated to 80° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crystalline product precipitated
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1CCC(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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